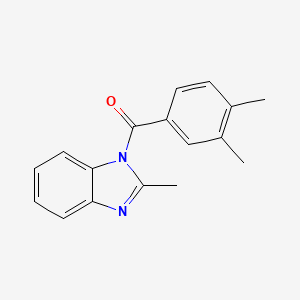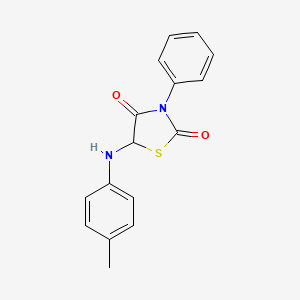![molecular formula C14H14N2O5 B5190744 5-[(3-ETHOXY-4-METHOXYPHENYL)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE](/img/structure/B5190744.png)
5-[(3-ETHOXY-4-METHOXYPHENYL)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3-Ethoxy-4-methoxyphenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a heterocyclic compound that belongs to the class of pyrimidinetriones This compound is characterized by its unique structure, which includes an ethoxy and methoxy substituted phenyl group attached to a methylene bridge, which is further connected to a pyrimidinetrione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-ethoxy-4-methoxyphenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves a multi-step process. One common method involves the reaction of ethyl pyruvate, p-anisidine, and phenyl isocyanate. This three-component reaction proceeds under mild conditions and yields the desired compound with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反応の分析
Types of Reactions
5-[(3-Ethoxy-4-methoxyphenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidinetriones with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 5-[(3-ethoxy-4-methoxyphenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.
類似化合物との比較
Similar Compounds
- 5-[(3-Methoxy-4-methoxyphenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-[(3-Ethoxy-4-hydroxyphenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-[(3-Ethoxy-4-methoxyphenyl)methylene]-2,4,6(1H,3H,5H)-imidazolidine-2,4-dione
Uniqueness
The uniqueness of 5-[(3-ethoxy-4-methoxyphenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and methoxy groups on the phenyl ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development .
特性
IUPAC Name |
5-[(3-ethoxy-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-3-21-11-7-8(4-5-10(11)20-2)6-9-12(17)15-14(19)16-13(9)18/h4-7H,3H2,1-2H3,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWPULIHIOFCGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)NC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-N-[2-(3-pyrazol-1-ylpropyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide](/img/structure/B5190676.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-2-ethylpiperidine](/img/structure/B5190679.png)
![methyl (4Z)-1-ethyl-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B5190680.png)
![N-benzyl-2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B5190682.png)
![N-(2-benzylsulfanylethyl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide](/img/structure/B5190686.png)
![5-CHLORO-2-(PROPYLSULFANYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PYRIMIDINE-4-CARBOXAMIDE](/img/structure/B5190695.png)

![7-{(4-FLUOROPHENYL)[(6-METHYL-2-PYRIDYL)AMINO]METHYL}-8-QUINOLINOL](/img/structure/B5190705.png)
![2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5190706.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5190714.png)
![3-TERT-BUTYL-7-[(2-HYDROXYETHYL)AMINO]-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE](/img/structure/B5190721.png)
![5-{[3-Bromo-4-(2-methylpropoxy)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5190725.png)


